Studies suggest 1-AMCP HCl might possess anti-inflammatory properties. However, the exact mechanism of action remains unclear. More research is needed to understand its potential as a therapeutic agent for inflammatory diseases [].
1-AMCP HCl has shown promising results against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger []. This indicates its potential as a novel antifungal agent. Further research is necessary to determine its efficacy and safety profile compared to existing antifungal medications.
Some studies suggest 1-AMCP HCl might have potential as a cancer chemotherapeutic agent. However, the specific mechanisms underlying this activity are still under investigation. Further research is needed to explore its effectiveness against different types of cancer and potential side effects [].
1-AMCP HCl has been shown to inhibit L-amino acid transporter proteins. These transporters play a crucial role in cellular uptake of essential amino acids. Understanding how 1-AMCP HCl interacts with these transporters could provide valuable insights into cellular amino acid metabolism and potential therapeutic applications [].
Research suggests 1-AMCP HCl can interact with the α2δ subunit of voltage-gated calcium channels. These channels are involved in various physiological processes, including nerve impulse transmission and muscle contraction. Elucidating the effects of 1-AMCP HCl on these channels could contribute to the development of new drugs for neurological and cardiovascular conditions [].
The unique structure of 1-AMCP HCl makes it a valuable building block for synthesizing other bioactive molecules. Researchers can utilize it as a starting material to create novel compounds with potential therapeutic applications [].
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 151.59 g/mol. It is characterized by the presence of a cyclopropane ring, an amine group, and a carboxylic acid functional group. This compound is typically encountered as a white solid that is soluble in solvents like dimethyl sulfoxide (DMSO) at concentrations up to 55 mg/mL .
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride exhibits notable biological activity, particularly in inhibiting L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels. These interactions suggest its potential role in modulating neurotransmitter release and could have implications in pain management and neurological disorders .
Several methods have been reported for synthesizing 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride:
The compound has several applications in biochemical research and pharmaceutical development:
Interaction studies indicate that 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride interacts specifically with L amino acid transporters and voltage-gated calcium channels. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications in conditions such as neuropathic pain and epilepsy .
Several compounds are structurally or functionally similar to 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Aminocyclopropanecarboxylic Acid | Cyclopropane ring, amino group | Lacks hydrochloride salt form; different solubility |
| Cyclopropanecarboxylic Acid | Cyclopropane ring, carboxylic acid | No amino group; primarily used as a building block |
| 3-Aminocyclobutanecarboxylic Acid | Cyclobutane ring, amino group | Larger ring structure; different reactivity profile |
| 2-Aminobutyric Acid | Straight-chain structure with amino and carboxyl groups | Linear structure; different pharmacological properties |
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride stands out due to its specific inhibition of L amino acid transporters and voltage-gated calcium channels, making it particularly relevant for studies involving neurotransmitter systems and potential therapeutic applications in neurology.
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride features a distinctive three-membered cyclopropane ring as its core structural framework, which imparts significant ring strain due to the forced bond angles of approximately 60° that deviate substantially from the ideal tetrahedral geometry [1]. The compound consists of a cyclopropane ring substituted at the 1-position with both a carboxylic acid group and an aminomethyl group, creating a quaternary carbon center that serves as the point of attachment for both functional groups [2] [3].
The molecular architecture exhibits a rigid cyclopropane core with two key substituents: the carboxyl group (-COOH) and the aminomethyl group (-CH₂NH₂), both attached to the same carbon atom of the three-membered ring [4]. This substitution pattern creates potential for stereochemical complexity, as the cyclopropane ring can adopt different spatial orientations relative to the substituents [5]. The hydrochloride salt form involves protonation of the amino group, resulting in the formation of an ammonium chloride ionic structure [6].
The cyclopropane ring strain energy contributes to the compound's reactivity profile, as the three-membered ring system possesses higher energy compared to unstrained cyclic structures [7]. The presence of both electron-donating (amino) and electron-withdrawing (carboxyl) groups creates an amphoteric molecule capable of participating in both acidic and basic reactions [8]. The molecular geometry around the quaternary carbon exhibits tetrahedral coordination, with the cyclopropane ring occupying two coordination sites and the carboxyl and aminomethyl groups occupying the remaining positions [9].
The systematic International Union of Pure and Applied Chemistry name for the free base compound is 1-(aminomethyl)cyclopropane-1-carboxylic acid, which precisely describes the substitution pattern on the cyclopropane ring . The hydrochloride salt derivative is designated as 1-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride, indicating the presence of the chloride counterion associated with the protonated amino group [12].
Alternative nomenclature systems have been employed to describe this compound, including the systematic name cyclopropanecarboxylic acid, 1-(aminomethyl)-, which follows an alternative International Union of Pure and Applied Chemistry convention [13]. Some chemical databases and suppliers utilize abbreviated forms such as 1-(aminomethyl)cyclopropanecarboxylic acid or variations that emphasize different structural features [14] [15].
The compound may also be referenced using functional group-based nomenclature that highlights its dual nature as both an amino acid derivative and a cyclopropane-containing molecule [16]. In specialized literature focusing on cyclopropane chemistry, the compound might be described as an aminomethyl-substituted cyclopropanecarboxylic acid, emphasizing the cyclopropane framework as the primary structural element [17]. Research publications occasionally employ abbreviated systematic names while maintaining clarity regarding the specific substitution pattern and stereochemical considerations [18].
The molecular formula of 1-(aminomethyl)cyclopropanecarboxylic acid in its free base form is C₅H₉NO₂, representing a compact structure containing five carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms [19] [20]. The hydrochloride salt form corresponds to the molecular formula C₅H₁₀ClNO₂, reflecting the addition of one hydrogen atom and one chloride ion upon salt formation [21] [22].
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₅H₉NO₂ | C₅H₁₀ClNO₂ |
| Molecular Weight | 115.13 g/mol | 151.59 g/mol |
| Elemental Composition (C) | 52.17% | 39.60% |
| Elemental Composition (H) | 7.88% | 6.65% |
| Elemental Composition (N) | 12.17% | 9.24% |
| Elemental Composition (O) | 27.78% | 21.10% |
| Elemental Composition (Cl) | - | 23.41% |
[Based on data from sources 1, 2, 3]
The molecular weight analysis reveals that the free base possesses a molecular weight of 115.13 grams per mole, while the hydrochloride salt exhibits a molecular weight of 151.59 grams per mole [23] [24]. This molecular weight difference of 36.46 grams per mole corresponds precisely to the addition of hydrogen chloride (36.46 g/mol) during salt formation [25]. The relatively low molecular weight reflects the compact nature of the cyclopropane-based structure, which achieves significant functional group density within a small molecular framework [26].
The elemental composition analysis demonstrates that carbon comprises the largest mass percentage in the free base form, followed by oxygen, nitrogen, and hydrogen [27]. In the hydrochloride salt, chlorine becomes a significant component, accounting for approximately 23.41% of the total molecular weight [28]. The nitrogen content, representing the amino functionality, constitutes approximately 12.17% of the free base molecular weight and 9.24% of the salt form [29].
1-(Aminomethyl)cyclopropanecarboxylic acid exhibits structural relationships with several important cyclopropane-containing compounds, each possessing distinct substitution patterns that influence their chemical and biological properties [30]. The parent compound, cyclopropanecarboxylic acid (C₄H₆O₂, molecular weight 86.09 g/mol), lacks any amino substitution and serves as the fundamental structural template for this class of compounds [31] [32].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(Aminomethyl)cyclopropancecarboxylic acid | C₅H₉NO₂ | 115.13 | Aminomethyl at C-1 position |
| Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.09 | Unsubstituted parent compound |
| 1-Aminocyclopropanecarboxylic acid | C₄H₇NO₂ | 101.11 | Direct amino substitution at C-1 |
| 2-(Aminomethyl)cyclopropanecarboxylic acid | C₅H₉NO₂ | 115.13 | Aminomethyl at C-2 position |
| Methyl 1-(aminomethyl)cyclopropanecarboxylate | C₆H₁₁NO₂ | 129.16 | Methyl ester derivative |
[Data compiled from sources 33, 34, 35, 36, 37]
The closely related 1-aminocyclopropanecarboxylic acid differs by possessing a direct amino substitution at the C-1 position rather than an aminomethyl group, resulting in a lower molecular weight of 101.11 grams per mole [33]. This structural difference significantly affects the compound's biological activity, as 1-aminocyclopropanecarboxylic acid serves as a precursor in ethylene biosynthesis in plants [34] [35].
The positional isomer 2-(aminomethyl)cyclopropanecarboxylic acid shares the same molecular formula and weight but exhibits different stereochemical properties due to the aminomethyl group's attachment at the C-2 position rather than C-1 [36]. This isomeric relationship demonstrates the importance of substitution patterns in determining molecular properties and potential biological activities [37]. The methyl ester derivative represents a protected form commonly employed in synthetic chemistry, with the ester functionality providing enhanced stability and modified solubility characteristics [38].
The stereochemistry of 1-(aminomethyl)cyclopropanecarboxylic acid involves complex geometric relationships arising from the substitution pattern on the cyclopropane ring system [39]. Cyclopropane derivatives can exhibit cis and trans configurations when multiple substituents are present, with the spatial arrangement determined by the relative positions of the functional groups around the three-membered ring [40] [41].
In the case of 1-(aminomethyl)cyclopropanecarboxylic acid, the cis and trans designations refer to the relative spatial orientations of the carboxyl and aminomethyl substituents when both are attached to the same carbon atom of the cyclopropane ring. The geometric constraints imposed by the cyclopropane ring system create distinct conformational preferences that influence the compound's three-dimensional structure.
The separation of cis and trans isomers of cyclopropanecarboxylic acid derivatives has been achieved through various methods, including fractional crystallization, selective precipitation techniques, and chiral resolution using resolving agents. These separation processes often exploit differences in solubility between the geometric isomers, with one form preferentially crystallizing under specific conditions while the other remains in solution.
The biological and chemical properties of cis and trans isomers can differ significantly, as demonstrated in related cyclopropane systems where geometric configuration influences receptor binding, enzymatic recognition, and overall biological activity. The three-membered ring constraint creates distinct spatial presentations of the functional groups, potentially affecting molecular recognition processes.
1-(Aminomethyl)cyclopropanecarboxylic acid possesses potential chiral properties arising from the asymmetric substitution pattern at the cyclopropane ring. The presence of two different substituents (carboxyl and aminomethyl groups) at the same carbon atom can create a chiral center, depending on the specific stereochemical arrangement around the cyclopropane ring system.
The four possible stereoisomeric configurations for this compound type include (1R,2R), (1S,2S), (1R,2S), and (1S,2R) arrangements, representing different spatial orientations of the substituents around the cyclopropane ring. Each stereoisomer can exhibit distinct optical activity, with enantiomeric pairs rotating plane-polarized light in opposite directions.
Chiral resolution of cyclopropane amino acid derivatives has been accomplished using various chiral auxiliaries and resolving agents, including menthol derivatives, chiral amines, and enzymatic resolution techniques. The synthesis of optically active cyclopropane compounds often employs asymmetric cyclopropanation reactions or chiral auxiliary-mediated approaches to achieve enantioselective product formation.
The optical purity and enantiomeric excess of resolved stereoisomers can be determined through analytical techniques such as chiral high-performance liquid chromatography, polarimetry, and nuclear magnetic resonance spectroscopy using chiral shift reagents. These analytical methods provide quantitative assessment of stereochemical purity and enable monitoring of resolution efficiency.
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is registered in the Chemical Abstracts Service database under the registry number 1421601-23-1, providing a unique identifier for this specific salt form. The free base compound possesses a separate Chemical Abstracts Service registry number of 139126-45-7, distinguishing between the neutral and salt forms of the molecule.
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride exists as a solid at room temperature, presenting as a white to off-white crystalline powder [1] [2] [3]. The compound demonstrates typical characteristics of hydrochloride salts of amino acids, exhibiting good crystalline properties that facilitate handling and storage. The physical state remains consistent across various storage conditions when properly maintained [4] [5].
Table 1: Physical and Chemical Properties of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight (g/mol) | 151.59 |
| CAS Number | 1421601-23-1 |
| MDL Number | MFCD13469300 |
| Physical State | Solid |
| Appearance | White to off-white crystalline powder |
| Density (g/cm³) | 1.298 |
| Melting Point (°C) | Not reported |
| Boiling Point (°C) | 247 (at 760 mmHg) |
| Flash Point (°C) | 103.2 |
| Vapor Pressure (mmHg at 25°C) | 0.00851 |
| Refractive Index | 1.546 |
| Polar Surface Area (Ų) | 63.32 |
| LogP | 1.31220 |
| pKa (estimated) | 2.8 ± 0.2 (carboxylic acid) |
| Solubility in Water | Soluble |
| Solubility in DMSO | 55 mg/mL (362.82 mM) |
| Storage Temperature (°C) | -20 |
| Stability | ≥ 2 years when stored properly |
The compound exhibits hygroscopic properties, requiring careful storage under dry conditions to prevent moisture uptake which could affect its chemical stability [5] [6]. The crystalline nature of the hydrochloride salt form enhances its stability compared to the free base form of the amino acid.
The solubility characteristics of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride demonstrate typical behavior for amino acid hydrochloride salts, with enhanced water solubility due to the ionic nature of the compound [2] [7]. The presence of both hydrophilic functional groups (carboxylic acid and protonated amino group) and the hydrophobic cyclopropane ring creates a biphasic solubility profile.
Table 2: Solubility Profile of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Soluble | pH dependent |
| Dimethyl sulfoxide (DMSO) | Highly soluble (55 mg/mL) | Recommended solvent for stock solutions |
| Methanol | Soluble | Good solubility |
| Ethanol | Slightly soluble | Limited solubility |
| Chloroform | Sparingly soluble | Organic phase extraction |
| Dichloromethane | Sparingly soluble | Organic phase extraction |
| Acetone | Slightly soluble | Polar aprotic solvent |
| Hexane | Insoluble | Non-polar solvent |
The compound exhibits excellent solubility in dimethyl sulfoxide, with documented values of 55 mg/mL (362.82 mM), making DMSO the preferred solvent for preparing stock solutions in biological research applications [2]. Water solubility is pH-dependent, with enhanced solubility under acidic conditions due to protonation of the amino group [7].
The acid-base properties of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride are characterized by the presence of both carboxylic acid and amino functional groups, creating a zwitterionic structure under physiological conditions [7] [9]. The estimated pKa value for the carboxylic acid group is approximately 2.8 ± 0.2, which is consistent with other cyclopropanecarboxylic acid derivatives [7].
The amino group, present as the protonated ammonium form in the hydrochloride salt, exhibits typical basicity characteristics with an estimated pKa value around 9.4 ± 0.3 for the conjugate acid form [10]. This dual ionization behavior results in pH-dependent solubility and reactivity patterns, with the compound existing predominantly as a zwitterion at physiological pH values.
The cyclopropane ring's electron-withdrawing effect slightly reduces the basicity of the amino group compared to aliphatic amino acids, while simultaneously affecting the acidity of the carboxylic acid group [11]. This electronic influence contributes to the compound's unique chemical behavior and biological activity profiles.
The reactivity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is governed by the presence of three distinct functional groups: the cyclopropane ring, the carboxylic acid group, and the aminomethyl substituent [12] . Each functional group contributes unique reactivity patterns that can be exploited in synthetic applications.
The cyclopropane ring exhibits characteristic strain-induced reactivity due to the 60° bond angles, significantly deviating from the ideal tetrahedral angle of 109.5° [10] [11]. This ring strain makes the cyclopropane susceptible to ring-opening reactions under appropriate conditions, particularly in the presence of nucleophiles or under acidic conditions.
The carboxylic acid group undergoes typical carboxyl chemistry, including:
The aminomethyl group demonstrates nucleophilic reactivity, participating in:
The combination of these functional groups creates opportunities for complex multi-step synthetic transformations, making the compound valuable as a building block in organic synthesis [16].
The thermodynamic properties of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride have not been extensively characterized in the available literature, representing an area requiring further experimental investigation [17]. The limited thermodynamic data available primarily relates to vapor pressure measurements and basic thermal stability assessments.
Table 4: Thermodynamic Properties
| Property | Value/Status | Notes |
|---|---|---|
| Heat of Formation (ΔfH°) | Not reported | Requires experimental determination |
| Heat of Vaporization (ΔvapH°) | Not reported | Requires experimental determination |
| Heat Capacity (Cp) | Not reported | Temperature-dependent property |
| Thermal Expansion Coefficient | Not reported | Solid-state property |
| Thermal Conductivity | Not reported | Requires specialized measurement |
| Critical Temperature | Not reported | High-temperature property |
| Critical Pressure | Not reported | High-pressure property |
| Enthalpy of Fusion (ΔfusH°) | Not reported | Phase transition property |
The vapor pressure at 25°C has been measured at 0.00851 mmHg, indicating low volatility at room temperature [5]. The boiling point is reported as 247°C at 760 mmHg, suggesting moderate thermal stability under standard atmospheric conditions [5]. The flash point of 103.2°C indicates the compound requires careful handling to prevent ignition under elevated temperature conditions [5].